molecular formula C18H24O12 B095120 (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate CAS No. 18779-57-2

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate

Cat. No. B095120
CAS RN: 18779-57-2
M. Wt: 432.4 g/mol
InChI Key: SQUHHTBVTRBESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate, also known as PACE, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. PACE is a derivative of cyclohexyl acetate and is synthesized through a series of chemical reactions.

Mechanism Of Action

The exact mechanism of action of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is not fully understood. However, it has been suggested that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may also inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has anti-inflammatory, analgesic, and antipyretic effects in animal models. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has been found to inhibit the production of nitric oxide and prostaglandin E2, which are inflammatory mediators. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. These findings suggest that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may have potential therapeutic applications for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate for use in experiments. However, one limitation of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its potential therapeutic applications.

Future Directions

There are several future directions for research on (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate. First, further studies are needed to fully understand its mechanism of action. This will help to identify potential therapeutic targets for the treatment of inflammatory diseases. Second, studies are needed to explore the potential toxic effects of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate. This will help to determine its safety for use in humans. Third, studies are needed to explore the potential therapeutic applications of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate in other disease models, such as cancer and neurodegenerative diseases. Finally, studies are needed to explore the potential use of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate as a tool for studying the inflammatory response in animal models.

Synthesis Methods

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is synthesized through a three-step process. The first step involves the reaction of cyclohexyl acetate with acetic anhydride and a catalyst, resulting in the formation of monoacetylated cyclohexyl acetate. The second step involves the reaction of monoacetylated cyclohexyl acetate with acetic anhydride and a catalyst, resulting in the formation of diacetylated cyclohexyl acetate. The final step involves the reaction of diacetylated cyclohexyl acetate with acetic anhydride and a catalyst, resulting in the formation of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate.

Scientific Research Applications

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has been studied for its potential applications in biomedical research. Specifically, (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are inflammatory mediators. These findings suggest that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may have potential therapeutic applications for the treatment of inflammatory diseases.

properties

IUPAC Name

(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUHHTBVTRBESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925122
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate

CAS RN

1254-38-2
Record name 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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